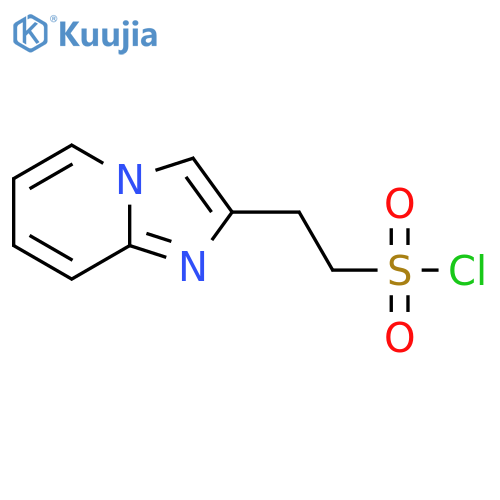

Cas no 2228149-92-4 (2-{imidazo1,2-apyridin-2-yl}ethane-1-sulfonyl chloride)

2-{imidazo1,2-apyridin-2-yl}ethane-1-sulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- 2-{imidazo1,2-apyridin-2-yl}ethane-1-sulfonyl chloride

- 2-{imidazo[1,2-a]pyridin-2-yl}ethane-1-sulfonyl chloride

- 2228149-92-4

- EN300-2002587

-

- インチ: 1S/C9H9ClN2O2S/c10-15(13,14)6-4-8-7-12-5-2-1-3-9(12)11-8/h1-3,5,7H,4,6H2

- InChIKey: GFSMOKRFFCXFQC-UHFFFAOYSA-N

- ほほえんだ: ClS(CCC1=CN2C=CC=CC2=N1)(=O)=O

計算された属性

- せいみつぶんしりょう: 244.0073264g/mol

- どういたいしつりょう: 244.0073264g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 315

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 59.8Ų

2-{imidazo1,2-apyridin-2-yl}ethane-1-sulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-2002587-10.0g |

2-{imidazo[1,2-a]pyridin-2-yl}ethane-1-sulfonyl chloride |

2228149-92-4 | 10g |

$6205.0 | 2023-06-02 | ||

| Enamine | EN300-2002587-5g |

2-{imidazo[1,2-a]pyridin-2-yl}ethane-1-sulfonyl chloride |

2228149-92-4 | 5g |

$4184.0 | 2023-09-16 | ||

| Enamine | EN300-2002587-2.5g |

2-{imidazo[1,2-a]pyridin-2-yl}ethane-1-sulfonyl chloride |

2228149-92-4 | 2.5g |

$2828.0 | 2023-09-16 | ||

| Enamine | EN300-2002587-1.0g |

2-{imidazo[1,2-a]pyridin-2-yl}ethane-1-sulfonyl chloride |

2228149-92-4 | 1g |

$1442.0 | 2023-06-02 | ||

| Enamine | EN300-2002587-5.0g |

2-{imidazo[1,2-a]pyridin-2-yl}ethane-1-sulfonyl chloride |

2228149-92-4 | 5g |

$4184.0 | 2023-06-02 | ||

| Enamine | EN300-2002587-0.25g |

2-{imidazo[1,2-a]pyridin-2-yl}ethane-1-sulfonyl chloride |

2228149-92-4 | 0.25g |

$1328.0 | 2023-09-16 | ||

| Enamine | EN300-2002587-1g |

2-{imidazo[1,2-a]pyridin-2-yl}ethane-1-sulfonyl chloride |

2228149-92-4 | 1g |

$1442.0 | 2023-09-16 | ||

| Enamine | EN300-2002587-10g |

2-{imidazo[1,2-a]pyridin-2-yl}ethane-1-sulfonyl chloride |

2228149-92-4 | 10g |

$6205.0 | 2023-09-16 | ||

| Enamine | EN300-2002587-0.1g |

2-{imidazo[1,2-a]pyridin-2-yl}ethane-1-sulfonyl chloride |

2228149-92-4 | 0.1g |

$1269.0 | 2023-09-16 | ||

| Enamine | EN300-2002587-0.05g |

2-{imidazo[1,2-a]pyridin-2-yl}ethane-1-sulfonyl chloride |

2228149-92-4 | 0.05g |

$1212.0 | 2023-09-16 |

2-{imidazo1,2-apyridin-2-yl}ethane-1-sulfonyl chloride 関連文献

-

Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902

-

Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574

-

Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039

-

Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226

-

9. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100

-

Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861

2-{imidazo1,2-apyridin-2-yl}ethane-1-sulfonyl chlorideに関する追加情報

Professional Introduction to Compound with CAS No. 2228149-92-4 and Product Name: 2-{imidazo1,2-apyridin-2-yl}ethane-1-sulfonyl chloride

The compound with the CAS number 2228149-92-4 and the product name 2-{imidazo1,2-apyridin-2-yl}ethane-1-sulfonyl chloride represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their unique structural features and potential biological activities. The presence of both imidazo[1,2-a]pyridine and ethanesulfonyl chloride moieties in its structure endows it with distinct chemical properties that make it a valuable tool for synthetic chemistry and drug discovery.

In recent years, the development of novel scaffolds for drug candidates has been a central focus in medicinal chemistry. Among these, imidazo[1,2-a]pyridine derivatives have emerged as a privileged structure due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound in question, 2-{imidazo1,2-apyridin-2-yl}ethane-1-sulfonyl chloride, is particularly noteworthy because it incorporates a sulfonyl chloride group, which is a well-known functional moiety used in the synthesis of various bioactive molecules.

The sulfonyl chloride group is highly reactive and can participate in nucleophilic substitution reactions, making it an excellent intermediate for the synthesis of sulfonamides, sulfonates, and other sulfur-containing heterocycles. These derivatives have been extensively studied for their potential therapeutic applications, particularly in the treatment of metabolic disorders and infectious diseases. The combination of the imidazo[1,2-a]pyridine core with the ethanesulfonyl chloride moiety suggests that this compound may exhibit novel pharmacological properties that could be exploited for therapeutic purposes.

Recent research has highlighted the importance of imidazo[1,2-a]pyridine derivatives in the development of small-molecule inhibitors targeting various biological pathways. For instance, studies have shown that these compounds can interact with enzymes such as Janus kinases (JAKs) and tyrosine kinases, which are involved in signal transduction pathways implicated in inflammation and cancer. The sulfonyl chloride group in 2-{imidazo1,2-apyridin-2-yl}ethane-1-sulfonyl chloride may enhance its binding affinity to these targets by providing additional interaction points through hydrogen bonding or electrostatic interactions.

Moreover, the reactivity of the sulfonyl chloride group allows for further functionalization through nucleophilic aromatic substitution or direct coupling reactions with amines or alcohols. This flexibility makes it a versatile building block for constructing more complex molecular architectures. In drug discovery pipelines, such intermediates are often used to generate libraries of compounds that can be screened for biological activity. The synthesis of 2-{imidazo1,2-apyridin-2-yl}ethane-1-sulfonyl chloride exemplifies this approach by providing a scaffold that can be easily modified to explore different pharmacophores.

The compound's potential applications extend beyond oncology and inflammation research. There is growing evidence suggesting that imidazo[1,2-a]pyridine derivatives can modulate immune responses by interacting with receptors such as CDK7 or by inhibiting the activity of enzymes like dihydrofolate reductase (DHFR). The presence of the ethanesulfonyl chloride group may enhance its ability to cross-react with biological targets by introducing additional polar functional groups that improve solubility and bioavailability.

In terms of synthetic methodology, 2-{imidazo1,2-apyridin-2-yl}ethane-1-sulfonyl chloride can be synthesized through multi-step reactions involving condensation reactions between imidazo[1,2-a]pyridine derivatives and ethylene oxide followed by chlorosulfonation. Advances in catalytic processes have enabled more efficient and scalable production methods for these types of compounds. For instance, transition metal-catalyzed cross-coupling reactions have been employed to introduce the imidazo[1,2-a]pyridine moiety onto an ethane backbone with high regioselectivity.

The role of computational chemistry in designing and optimizing such molecules cannot be overstated. Molecular modeling techniques have been instrumental in predicting the binding modes of imidozo[1,2-a]pyridine derivatives to biological targets. By leveraging computational methods such as docking studies and molecular dynamics simulations, researchers can identify key interactions between the compound's functional groups and its intended target proteins or enzymes. This approach has accelerated the discovery process by allowing virtual screening of large libraries of compounds before experimental synthesis.

One notable example from recent literature involves the use of imidozo[1,2-a]pyridine derivatives as inhibitors of JAK3 kinase, which plays a critical role in immune cell signaling pathways associated with autoimmune diseases like rheumatoid arthritis. Researchers have demonstrated that modifications to the sulfonyl chloride group can fine-tune the potency and selectivity of these inhibitors. Such findings underscore the importance of structural optimization in developing effective therapeutic agents.

The versatility of imidozo[1,2-a]pyridine scaffolds also extends to their application as probes for studying enzyme mechanisms. By incorporating isotopically labeled atoms or fluorescent tags into these molecules, researchers can gain insights into reaction pathways at an atomic level. For instance, 13C-labeled 2228149 has been used to track carbon flow during enzymatic transformations, providing valuable information for enzyme engineering efforts aimed at improving catalytic efficiency or substrate specificity.

In conclusion, 2228149 exhibits promise as both a synthetic intermediate and a potential lead compound for drug development programs targeting inflammatory diseases, cancer therapies,and other metabolic disorders where modulation o f kinase activity is desired . Its unique structural features, coupled with its reactivity, make it an attractive candidate for further exploration . As research continues, we anticipate additional applications emerging from this versatile chemical scaffold , further solidifying its importance i n modern medicinal chemistry . p >

2228149-92-4 (2-{imidazo1,2-apyridin-2-yl}ethane-1-sulfonyl chloride) 関連製品

- 1804446-42-1(3-(Difluoromethyl)-5-(trifluoromethyl)pyridine-2-acetic acid)

- 926-59-0(sodium 3-oxobut-1-en-1-olate)

- 2227918-46-7((1R)-1-(5-chloro-2,3-dimethoxyphenyl)ethan-1-ol)

- 60833-12-7(2H-Pyran-2,5(6H)-dione,dihydro-)

- 2137779-45-2(ethyl 2-{4-[(3-oxopiperazin-1-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate)

- 2248318-02-5(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(tert-butylsulfamoyl)-4-methoxybenzoate)

- 885520-06-9(3,5-Indazoledicarboxylic Acid)

- 1807809-74-0(4-[4-(2-Fluoroethyl)-1-piperazinyl]-2-methoxyaniline)

- 2098018-16-5(5-(3,4,5-Trimethoxyphenyl)oxazole-2-carbonitrile)

- 941914-50-7(N-(4-acetamidophenyl)-2-{5-methoxy-4-oxo-2-(phenylsulfanyl)methyl-1,4-dihydropyridin-1-yl}acetamide)